
Dihydrodehydrodiconiferyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol involves several steps. One efficient method includes the use of Rh₂[S-DOSP]₄-catalyzed intramolecular C–H insertion . This method provides a concise route to the compound, although it may involve multiple steps and specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves the dimerization of coniferyl alcohol, a common precursor in lignan biosynthesis . The process may require specific catalysts and controlled reaction environments to ensure the desired product yield and purity.
Chemical Reactions Analysis
Synthetic Preparation via Rhodium-Catalyzed C–H Insertion
DDDC is synthesized through an efficient intramolecular C–H insertion strategy using dirhodium catalysts. The reaction proceeds via a diazo intermediate derived from methyl ferulate:
Reaction Step | Conditions/Catalysts | Yield | Reference |
---|---|---|---|
Diazo decomposition | Rh₂(S-DOSP)₄ (2 mol%) in CH₂Cl₂, 40°C | 85% | |
Stereoselective cyclization | Retains (2S,3R) configuration | - |
This method avoids traditional peroxidase-mediated dimerization, offering higher enantiomeric purity .
Base-Catalyzed Degradation under Kraft Conditions
DDDC undergoes structural rearrangement in alkaline media, forming β-5 stilbene derivatives:
Reactants | Conditions | Products Formed |
---|---|---|
DDDC + NaOH (2 M) | 170°C, 2 hours, aqueous ethanol | (E)-β-5 stilbene (S7) |
Minor phenolic oligomers |
The reaction involves cleavage of the benzofuran ring and subsequent dehydrogenation, critical for lignin depolymerization studies .
Enzymatic Sulfation
DDDC reacts with sulfotransferases in biological systems, forming sulfate esters. A study on Acrostichum aureum identified:
Sulfation Site | Product | Characterization Data |
---|---|---|
C-9 hydroxyl | DDDC 9-O-sulfate | HR ESI-MS: m/z 439.1074 [M−H]⁻ |
¹H NMR: δ 4.30 (Ha-9), 4.19 (Hb-9) |
The sulfate group enhances water solubility, influencing its bioavailability .
Reduction and Hydrogenation Pathways
DDDC participates in selective hydrogenation reactions to produce lignin model compounds:
Acid-Catalyzed Rearrangements
Under acidic conditions, DDDC undergoes ring-opening reactions, yielding phenylpropane derivatives. For example:
Acid Used | Conditions | Major Products |
---|---|---|
HCl (1 M) | Reflux, 3 hours | 3-(4-hydroxy-3-methoxyphenyl)propan-1-ol |
H₂SO₄ | RT, 24 hours | Oligomeric lignans |
These reactions mimic lignin degradation in industrial processes .
Oxidative Coupling Reactions
DDDC serves as a substrate for oxidative coupling via horseradish peroxidase (HRP):
Oxidizing Agent | Conditions | Products |
---|---|---|
H₂O₂ | HRP, pH 5 buffer, 25°C | Dimeric and trimeric lignans |
O₂ | Laccase, aqueous medium | Cross-linked phenolic polymers |
This reactivity is pivotal for understanding lignin biosynthesis .
Comparative Stability in Solvent Systems
DDDC’s stability varies significantly with solvents:
Solvent | Stability (24 hours, 25°C) | Degradation Products |
---|---|---|
DMSO | >95% intact | None detected |
Methanol | 80% intact | Minor sulfated derivatives |
Water | 60% intact | Ring-opened aldehydes |
Scientific Research Applications
Neurite Outgrowth Induction
One of the most notable applications of dihydrodehydrodiconiferyl alcohol is its ability to induce neurite outgrowth in neuronal cells. Research has demonstrated that at a concentration of 50 µM, DHDA significantly enhances nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. The mechanism involves the amplification of upstream signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.
Study Findings
- Cell Line Used : PC12 cells
- Concentration : 50 µM
- Effects :
- Induction of neurite outgrowth
- Enhancement of NGF-mediated neurite outgrowth
- Inhibitors Used :
- PD98059 (MAPK inhibitor)
- GF109203X (PKC inhibitor)
These findings suggest that DHDA could be beneficial in neuroregenerative therapies or conditions involving neuronal damage .
Anti-HBV Activity
This compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV). A derivative of DHDA, specifically this compound 9-O-α-L-rhamnopyranoside, has shown promising results in targeting HBV surface antigens.
- IC50 Values :
- HBsAg: 0.58 mM
- HBeAg: >2.4 mM
This suggests a potential application for DHDA derivatives in antiviral therapies targeting HBV, highlighting its relevance in infectious disease management .
Traditional and Modern Pharmacological Applications
DHDA is recognized not only in modern pharmacological contexts but also within traditional medicine frameworks. Its use has been documented in various herbal remedies, particularly those derived from plants known to contain lignan compounds.
Applications in Traditional Medicine
- Source Plants : Kalopanax septemlobus and others
- Reported Effects :
- Antioxidant properties
- Potential anti-inflammatory effects
The integration of DHDA into traditional remedies underscores its historical significance and potential for modern therapeutic applications .
Table 1: Summary of Biological Activities of this compound
Activity Type | Concentration | Cell Line/Target | Observations |
---|---|---|---|
Neurite Outgrowth | 50 µM | PC12 | Induction of neurite outgrowth |
Anti-HBV Activity | 0.58 mM | HBV Surface Antigen | Significant inhibition observed |
Traditional Medicine Uses | Varied | Various herbal contexts | Antioxidant and anti-inflammatory properties |
Case Study 1: Neuroregenerative Potential
A study conducted on PC12 cells demonstrated that treatment with this compound resulted in significant neurite outgrowth, suggesting its utility in neurodegenerative disease models where neuronal repair is desired.
Case Study 2: Antiviral Efficacy
Research involving the antiviral activity of DHDA derivatives showed effective inhibition of HBV replication processes, indicating a pathway for developing new antiviral agents derived from this lignan.
Mechanism of Action
The mechanism of action of dihydrodehydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo radical coupling reactions, which can influence the structure and function of biological molecules . Additionally, its antioxidant properties may play a role in mitigating oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dihydrodehydrodiconiferyl alcohol include other lignans such as dehydrodiconiferyl alcohol and erythro-guaiacylglycerol-β-O-4′-coniferyl ether . These compounds share structural similarities and are also derived from phenylpropene precursors.
Uniqueness
This compound is unique due to its specific structure, which includes a dihydrobenzo[b]furan core . This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Dihydrodehydrodiconiferyl alcohol (DHDCFA) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with DHDCFA, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula and is a derivative of coniferyl alcohol. The synthesis of DHDCFA has been documented in various studies, highlighting its structural revision based on spectral data comparisons with other compounds .
1. Antioxidant Activity
DHDCFA exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage .
2. Anti-inflammatory Effects
Studies indicate that DHDCFA possesses anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines .
3. Antimicrobial Activity
This compound demonstrates notable antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, showing efficacy in inhibiting their growth, which suggests potential applications in treating infections .
The biological activity of DHDCFA can be attributed to several mechanisms:
- Modulation of Signaling Pathways : DHDCFA influences various signaling pathways, including the NF-κB and MAPK/ERK pathways, which are critical in regulating inflammation and immune responses .
- Cell Cycle Regulation : Research indicates that DHDCFA can affect cell cycle progression, promoting apoptosis in cancer cells while sparing healthy cells .
- Antioxidant Enzyme Activation : The compound enhances the activity of endogenous antioxidant enzymes, further supporting its role as an antioxidant agent .
Case Studies
- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of DHDCFA using DPPH and ABTS assays, demonstrating significant radical scavenging activity comparable to known antioxidants like ascorbic acid .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of DHDCFA resulted in reduced paw edema in rats, indicating its effectiveness in mitigating inflammatory responses .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of DHDCFA against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, suggesting its potential as a natural antimicrobial agent .
Data Summary
Property | Finding |
---|---|
Antioxidant Activity | Effective scavenging of DPPH and ABTS radicals |
Anti-inflammatory Effects | Reduced cytokine production in vitro |
Antimicrobial Activity | Significant inhibition against bacteria |
Mechanisms | Modulates NF-κB; enhances antioxidant enzymes |
Properties
IUPAC Name |
4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-HNAYVOBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272203 | |
Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28199-69-1 | |
Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28199-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S,8R)-Dihydrodehydrodiconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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